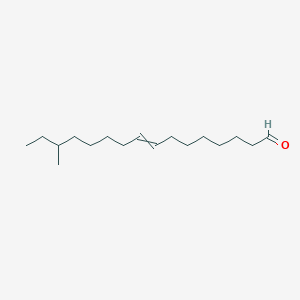

(Z)-14-Methylhexadec-8-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-14-Methylhexadec-8-enal: is an organic compound with the molecular formula C17H32O. It is an unsaturated aldehyde with a double bond in the Z-configuration at the 8th position and a methyl group at the 14th position. This compound is known for its distinctive odor and is often used in the fragrance industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-14-Methylhexadec-8-enal typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as long-chain alkenes and aldehydes.

Hydroformylation: The initial step involves the hydroformylation of a long-chain alkene to introduce an aldehyde group.

Isomerization: The resulting aldehyde undergoes isomerization to achieve the Z-configuration at the 8th position.

Methylation: The final step involves the selective methylation at the 14th position to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Catalytic Processes: Utilizing catalysts such as rhodium or cobalt complexes to facilitate hydroformylation and isomerization reactions.

Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and selectivity.

Purification: Employing techniques such as distillation and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (Z)-14-Methylhexadec-8-enal can undergo oxidation to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Oxidation: (Z)-14-Methylhexadec-8-enoic acid.

Reduction: (Z)-14-Methylhexadec-8-enol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Total Synthesis

The synthesis of (Z)-14-Methylhexadec-8-enal has been achieved through various methods, including the Corey–Fuchs reaction, which allows for the efficient production of both E- and Z-isomers. A notable study reported a total synthesis yielding (Z)-trogodermal with an overall yield of 21.6% from readily available starting materials . This synthesis is crucial for further research into the compound's biological activities.

Biological Activities

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits efficacy against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Fusarium oxysporum . The compound's antibacterial properties are particularly noteworthy, suggesting potential applications in developing new antimicrobial agents.

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative activity against cancer cell lines, including HeLa cells. In experiments, various concentrations of the compound resulted in over 50% growth inhibition in treated cells . This activity positions this compound as a candidate for further investigation in cancer therapeutics.

Pheromone Research

Insect Pheromones

The compound has been identified as a pheromone component in certain beetle species, specifically the dermestid beetle. Its role in insect communication highlights its potential use in pest management strategies through pheromone traps or attractants . Understanding its synthesis and application can lead to more environmentally friendly pest control methods.

Industrial Applications

Potential Uses in Food and Pharmaceuticals

Given its antimicrobial properties, this compound could be explored for use as a natural preservative in food products or as an active ingredient in pharmaceutical formulations targeting bacterial infections. Its inclusion in formulations could enhance product efficacy while minimizing reliance on synthetic preservatives .

Data Overview

Mecanismo De Acción

The mechanism of action of (Z)-14-Methylhexadec-8-enal involves its interaction with olfactory receptors in the nasal epithelium. The aldehyde group forms reversible covalent bonds with receptor proteins, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its unsaturated structure allows it to participate in various biochemical pathways, influencing its biological activity.

Comparación Con Compuestos Similares

(E)-14-Methylhexadec-8-enal: The E-isomer of the compound with a different configuration at the double bond.

Hexadecanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond and methyl group.

(Z)-14-Methylhexadec-9-enal: An isomer with the double bond at the 9th position instead of the 8th.

Uniqueness:

Odor Profile: The specific configuration and functional groups of (Z)-14-Methylhexadec-8-enal contribute to its unique odor profile, making it valuable in the fragrance industry.

Reactivity: The presence of both an aldehyde group and a double bond in the Z-configuration provides distinct reactivity patterns compared to its isomers and analogs.

Actividad Biológica

(Z)-14-Methylhexadec-8-enal, also known as Trogodermal, is a fatty aldehyde that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H32O and is characterized by a long carbon chain with a double bond in the cis configuration. Its structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes its efficacy against selected pathogens:

| Microorganism | Zone of Inhibition (mm) | Concentration (mg) |

|---|---|---|

| Escherichia coli | 20.00±1.00 | 400 |

| Staphylococcus aureus | 30.00±1.50 | 400 |

| Pseudomonas aeruginosa | 10.00±2.00 | 400 |

| Candida albicans | 25.00±1.25 | 400 |

| Bacillus subtilis | 42.00±2.65 | 400 |

| Proteus vulgaris | 32.67±1.15 | 400 |

The compound exhibited significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antibacterial agent in both pharmaceutical and food industries .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. It has been effective against various strains of fungi including Candida species and Fusarium oxysporum, highlighting its broad-spectrum antimicrobial potential .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including total synthesis techniques that utilize key reactions such as the Corey–Fuchs reaction and zipper isomerization . Recent advancements have allowed for the efficient production of both E- and Z-isomers with high yields, making it accessible for further research and application .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound highlighted its effectiveness against multi-drug resistant strains of bacteria. The research demonstrated that the compound not only inhibited growth but also reduced biofilm formation in Escherichia coli, suggesting its potential role in treating infections caused by resistant strains .

Case Study 2: Application in Food Preservation

Another case study explored the use of this compound as a natural preservative in food products. The results showed that incorporating this compound significantly extended the shelf life of perishable goods by inhibiting microbial growth while maintaining food quality .

Propiedades

Número CAS |

60609-53-2 |

|---|---|

Fórmula molecular |

C17H32O |

Peso molecular |

252.4 g/mol |

Nombre IUPAC |

14-methylhexadec-8-enal |

InChI |

InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3 |

Clave InChI |

HSGUJTMCFWXGAP-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCC=CCCCCCCC=O |

SMILES isomérico |

CCC(C)CCCC/C=C\CCCCCCC=O |

SMILES canónico |

CCC(C)CCCCC=CCCCCCCC=O |

Key on ui other cas no. |

60609-53-2 |

Pureza |

>95% |

Sinónimos |

14-methylhexadec-8-enal; CID108481, 8-Hexadecenal, 14-methyl-, (Z)-, 14-METHYL-Z-8-HEXA-DECEN-1-AL, 60609-53-2; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.